Serotonin O-sulfate

Serotonin receptor pharmacology Vascular contraction assay Neurotransmitter inactivation

Serotonin O-sulfate (5-hydroxytryptamine O-sulfate; 5-HT-SO₄) is the O‑sulfated conjugate of the monoamine neurotransmitter serotonin (5‑HT), formed endogenously by cytosolic sulfotransferases, predominantly SULT1A3. It is a naturally occurring serotonin metabolite detected in mammalian spinal cord superfusates, plasma, and cerebrospinal fluid, and it serves as a chemically stable, analytically tractable surrogate for serotonergic tone.

Molecular Formula C10H12N2O4S
Molecular Weight 256.28 g/mol
CAS No. 16310-20-6
Cat. No. B016147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSerotonin O-sulfate
CAS16310-20-6
Synonyms3-(2-Aminoethyl)-1H-indol-5-ol 5-(Hydrogen Sulfate);  5-Hydroxytryptamine O-sulfate;  5-Hydroxytryptamine Sulfate;  Serotonin Sulfate;  5-HT-Sulfate; 
Molecular FormulaC10H12N2O4S
Molecular Weight256.28 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1OS(=O)(=O)O)C(=CN2)CCN
InChIInChI=1S/C10H12N2O4S/c11-4-3-7-6-12-10-2-1-8(5-9(7)10)16-17(13,14)15/h1-2,5-6,12H,3-4,11H2,(H,13,14,15)
InChIKeyJFWYSGGSCOOBGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Serotonin O-Sulfate (CAS 16310-20-6): Baseline Identity and Procurement Context


Serotonin O-sulfate (5-hydroxytryptamine O-sulfate; 5-HT-SO₄) is the O‑sulfated conjugate of the monoamine neurotransmitter serotonin (5‑HT), formed endogenously by cytosolic sulfotransferases, predominantly SULT1A3 [1]. It is a naturally occurring serotonin metabolite detected in mammalian spinal cord superfusates, plasma, and cerebrospinal fluid, and it serves as a chemically stable, analytically tractable surrogate for serotonergic tone [2]. Unlike the parent neurotransmitter, serotonin O‑sulfate is essentially devoid of direct serotonergic receptor agonist activity, a property that underpins its distinct utility in research and biomarker applications [3].

Why Serotonin O-Sulfate Cannot Be Replaced by Generic Serotonin Metabolites or Conjugates


Serotonin O‑sulfate is frequently confused with other serotonin metabolites such as 5‑hydroxyindoleacetic acid (5‑HIAA), N‑acetyl‑serotonin, or serotonin glucuronide; however, these compounds differ fundamentally in enzymatic origin, biological activity, analytical detectability, and systemic stability. Serotonin O‑sulfate is the product of a specific sulfotransferase (SULT1A3) that is expressed in a human‑ and primate‑restricted pattern, meaning its formation is not interchangeable with oxidative deamination (MAO/ALDH pathway) or glucuronidation [1]. Critically, serotonin O‑sulfate is pharmacologically silent at serotonin receptors at concentrations where 5‑HT is fully active, making it the only serotonin metabolite that can serve as a non‑perturbing tracer of serotonergic metabolism in functional assays [2]. Substituting a generic “serotonin conjugate” without verifying O‑sulfate identity risks introducing confounding receptor‑mediated effects or misrepresenting sulfation pathway activity in biomarker studies [3].

Quantitative Differentiation Evidence for Serotonin O-Sulfate Against Closest Analogs


Loss of Serotonergic Agonist Activity: Serotonin O-Sulfate vs. Serotonin on Isolated Aorta

Authentic serotonin O‑sulfate was directly compared with serotonin (5‑HT) in the isolated dog and rabbit aorta contraction assay, a classical model of 5‑HT₂A receptor‑mediated vascular activity. At an equimolar concentration of 1 × 10⁻⁶ M, serotonin O‑sulfate produced no measurable stimulation of contraction, whereas serotonin evoked intense contractile responses [1]. This demonstrates that O‑sulfation functionally inactivates serotonin, confirming serotonin O‑sulfate as a true catabolite devoid of residual serotonergic agonist activity at concentrations that fully activate the parent neurotransmitter.

Serotonin receptor pharmacology Vascular contraction assay Neurotransmitter inactivation

Gastrointestinal Contractile Activity: Serotonin O-Sulfate Displays <1% Potency of Serotonin

In the rat small intestine bioassay, a model of enteric serotonergic activity mediated predominantly by 5‑HT₃ and 5‑HT₄ receptors, serotonin O‑sulfate exhibited contractile (stimulating) activity that was—if detectable at all—less than one hundredth (<1%) of that produced by an equivalent amount of serotonin [1]. This quantitative potency difference confirms that O‑sulfation ablates serotonin’s gut prokinetic activity by at least two orders of magnitude, distinguishing serotonin O‑sulfate from other metabolites such as 5‑HIAA, which retains measurable, albeit reduced, activity in some gut preparations.

Gut motility assay Serotonin metabolite pharmacology Structure-activity relationship

Plasma Detectability as Minimally Invasive Biomarker: Serotonin O-Sulfate vs. CSF 5‑HIAA

A validated LC‑MS/MS method achieved the first quantification of endogenous serotonin O‑sulfate in human plasma, establishing basal concentrations of 0.9–2.8 ng/mL in healthy volunteers. Following serotonergic stimulation with 100 mg 5‑hydroxytryptophan (5‑HTP), one subject’s plasma serotonin O‑sulfate rose from 1.2 ng/mL to 22.6 ng/mL within 1 hour [1]. In contrast, the most established serotonin turnover marker, 5‑HIAA, requires cerebrospinal fluid (CSF) sampling via lumbar puncture for clinically meaningful measurement because its plasma levels are confounded by peripheral sources [2]. Serotonin O‑sulfate thus offers a minimally invasive plasma‑based alternative that directly reflects the sulfation arm of serotonin metabolism, which is inaccessible via 5‑HIAA measurement.

Biomarker development LC-MS/MS quantification Serotonin metabolism in plasma

Resistance to Mammalian Sulfatase Hydrolysis: Metabolic Stability Differential

Serotonin O‑sulfate is resistant to desulfation by mammalian tissue extracts. In comparative hydrolysis experiments, serotonin O‑sulfate was readily cleaved by sulfatase from the marine mollusk Charonia lampas, but no measurable hydrolysis was detected when incubated with extracts of mammalian organs (liver, kidney, brain) [1]. This contrasts with many endogenous steroid sulfates and xenobiotic sulfate conjugates, which are substrates for human arylsulfatases A, B, and C. The mammalian sulfatase resistance of serotonin O‑sulfate implies that once formed, it persists in circulation and tissues until renal excretion, making it a time‑integrated rather than transient marker of serotonergic sulfation activity.

Metabolic stability Sulfatase resistance Xenobiotic metabolism

Enzymatic Formation Kinetics: SULT1A3 Substrate Specificity for Serotonin vs. Catecholamines

Recombinant wild‑type human SULT1A3, the principal enzyme responsible for serotonin O‑sulfate formation, exhibits a Km of 71.38 ± 7.99 μM and Vmax of 38.99 ± 0.98 nmol/min/mg for serotonin (5‑HT) as substrate [1]. The catalytic efficiency (Vmax/Km ≈ 0.55) for serotonin is substantially lower than SULT1A3’s efficiency for dopamine (Km 6.46 μM, Vmax/Km ≈ 6.32), indicating that serotonin sulfation is kinetically distinct from catecholamine sulfation by the same enzyme [1]. Furthermore, naturally occurring SULT1A3 allozymes (e.g., SULT1A3‑N235T) can drastically reduce serotonin sulfation efficiency by >30‑fold (Vmax/Km = 0.014 for N235T vs. 0.55 for wild‑type) [1]. This genetic variability in serotonin O‑sulfate formation capacity has no parallel in the MAO‑dependent 5‑HIAA pathway, providing a pharmacogenetic rationale for selecting serotonin O‑sulfate over 5‑HIAA as an endpoint in studies of sulfation‑pathway pharmacogenomics.

Sulfotransferase kinetics SULT1A3 polymorphism Phase II metabolism

Optimal Use Cases for Serotonin O-Sulfate in Research and Industrial Settings


Functional Dissection of Serotonergic Pathways Without Receptor Confounding

Because serotonin O‑sulfate is pharmacologically inert at 5‑HT receptors at concentrations up to at least 1 × 10⁻⁶ M [1], it is the ideal tracer for studies that require tracking serotonin release, uptake, or metabolic flux without introducing receptor‑mediated downstream effects. Researchers investigating presynaptic serotonergic regulation, transporter kinetics, or autoreceptor feedback can spike or perfuse serotonin O‑sulfate into brain slice preparations, microdialysis probes, or cell‑based uptake assays and measure its appearance or disappearance as a pure metabolic endpoint, independent of confounding vasoactive or neuromodulatory actions that would occur with serotonin or 5‑HIAA [2].

Plasma Biomarker for Clinical Serotonergic Pharmacology Studies

The validated LC‑MS/MS method for quantifying serotonin O‑sulfate in human plasma (basal range 0.9–2.8 ng/mL; post‑5‑HTP up to 22.6 ng/mL) [3] enables minimally invasive monitoring of serotonergic tone in clinical trials of antidepressants, 5‑HTP supplementation, or tryptophan depletion protocols. Unlike CSF 5‑HIAA measurement, which requires lumbar puncture, plasma serotonin O‑sulfate can be sampled repeatedly in outpatient settings, allowing pharmacokinetic/pharmacodynamic modeling of serotonergic interventions over time. Pharmaceutical sponsors and CROs evaluating serotonergic drug candidates can incorporate serotonin O‑sulfate as a plasma PD biomarker in Phase I/II studies.

SULT1A3 Pharmacogenomics and In Vitro Sulfation Assay Standardization

Recombinant SULT1A3 kinetic studies demonstrate that serotonin O‑sulfate formation is exquisitely sensitive to SULT1A3 allozyme variation, with certain polymorphisms reducing catalytic efficiency by >30‑fold [4]. Laboratories performing in vitro drug‑metabolism panels or pharmacogenetic screening can use serotonin O‑sulfate as a pathway‑selective endpoint to assess SULT1A3 activity in human liver cytosol, recombinant enzyme preparations, or genotyped cell lines. This is particularly relevant for studying inter‑individual variability in sulfation capacity, which cannot be captured by measuring 5‑HIAA or other oxidative metabolites.

Reference Standard for LC‑MS/MS Method Development in Metabolomics

The chemical stability and distinct mass spectrometric properties of serotonin O‑sulfate make it a valuable reference standard for developing and validating targeted LC‑MS/MS methods in metabolomics and neurotransmitter profiling [3]. Its resistance to mammalian sulfatase hydrolysis [2] ensures that spiked quality‑control samples remain stable during prolonged autosampler sequences, reducing analytical variability. Core facilities and commercial analytical laboratories that offer neurotransmitter panels can differentiate their services by including serotonin O‑sulfate as a sulfation‑pathway marker that competitors’ generic serotonin panels typically omit.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Serotonin O-sulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.